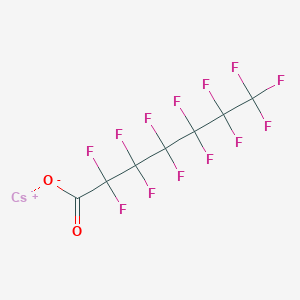

Cesium perfluoroheptanoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

cesium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.Cs/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNHDXQPMGZNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7CsF13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382501 | |

| Record name | Cesium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171198-24-6 | |

| Record name | Cesium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Cesium perfluoroheptanoate?

[1]

Executive Summary

Cesium Perfluoroheptanoate (Cs-PFHpA) is a specialized fluorinated carboxylate salt primarily utilized as a high-mass calibration standard in electrospray ionization mass spectrometry (ESI-MS) and as a heavy-metal fluorosurfactant in structural biology. Unlike its parent compound, perfluoroheptanoic acid (PFHpA), the cesium salt exhibits unique ionization clustering patterns that allow for precise mass calibration up to m/z 8,000–10,000, bridging the gap between low-mass standards and high-mass proteins. This guide details its physicochemical profile, synthesis, and validated protocols for analytical applications.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |

| CAS Number | 171198-24-6 |

| Molecular Formula | C |

| Molecular Weight | 495.96 g/mol |

| Cation | Cesium (Cs |

| Anion | Perfluoroheptanoate (C |

| Appearance | White to off-white crystalline solid |

| SMILES | [Cs+].OC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |

Physicochemical Properties[1][2][4][5][6][7][8]

Solid-State & Thermal Behavior

Unlike perfluoroheptanoic acid, which is a liquid at room temperature (MP ~30°C), Cs-PFHpA is a solid due to the strong ionic lattice energy provided by the cesium cation.

-

Melting Point: Not distinct. The compound typically undergoes thermal decarboxylation prior to a clean melt phase, often initiating >200°C.

-

Hygroscopicity: Moderately hygroscopic. The large ionic radius of Cs

(1.67 Å) creates a weaker hydration shell compared to Na

Solution Properties & Surfactancy

Cs-PFHpA behaves as an anionic fluorosurfactant. The perfluorinated tail (C

-

Solubility:

-

Water: High (>50 mM).

-

Acetonitrile/Methanol: High.

-

Non-polar solvents (Hexane): Low/Insoluble.

-

-

Critical Micelle Concentration (CMC):

-

While the CMC of Sodium Perfluoroheptanoate is ~28–30 mM, the Cesium salt exhibits a lower CMC (estimated ~20–25 mM) .

-

Mechanism:[1][2][3] The "Counterion Effect." The larger, less hydrated Cs

ion binds more effectively to the micelle surface (Stern layer) than Na

-

Ionization in Mass Spectrometry

In ESI-MS, Cs-PFHpA does not merely ionize as a monomer. It forms stable, high-mass clusters following the general formula:

Application: High-Mass MS Calibration

The primary utility of Cs-PFHpA is calibrating Time-of-Flight (TOF) and Orbitrap instruments for high-mass biomolecules (antibodies, protein complexes).

Mechanism of Action

Cesium is a "heavy" monoisotopic element (

Preparation Protocol (Standard 5 mM)

Objective: Prepare a stable infusion solution for ESI calibration (Positive/Negative Mode).

-

Weighing: Accurately weigh 2.48 mg of Cs-PFHpA solid.

-

Solvation: Dissolve in 1.0 mL of 50:50 (v/v) Water:Acetonitrile .

-

Note: Use LC-MS grade solvents to prevent sodium adduct contamination.

-

-

Vortex: Vortex for 30 seconds until fully dissolved.

-

Dilution (Optional): For highly sensitive instruments (e.g., FT-ICR), dilute further to 0.5 mM to prevent detector saturation.

Calibration Workflow (DOT Diagram)

Figure 1: Workflow for generating high-mass calibration clusters using Cs-PFHpA.

Synthesis Workflow

Researchers requiring high-purity salt for specific NMR or crystallographic studies often synthesize it in situ to avoid commercial impurities.

Reaction Logic

The synthesis utilizes an acid-base neutralization. Cesium Carbonate (Cs

Reaction:

Step-by-Step Protocol

-

Stoichiometry: Calculate 1:0.5 molar equivalent of PFHpA (Acid) to Cs

CO -

Dissolution: Dissolve PFHpA in Methanol.

-

Addition: Slowly add Cs

CO -

Equilibration: Stir for 1 hour at Room Temperature.

-

Isolation: Rotary evaporate the methanol.

-

Drying: Dry the resulting white solid in a vacuum oven at 60°C for 4 hours to remove trace water.

Figure 2: Synthesis pathway for high-purity Cesium Perfluoroheptanoate.

Safety & Handling (PFAS Context)

As a Per- and Polyfluoroalkyl Substance (PFAS), Cs-PFHpA requires strict stewardship.

-

Persistence: The C7 perfluorinated chain is chemically inert and resistant to biodegradation.

-

Bioaccumulation: While less bioaccumulative than C8 (PFOA) analogs, C7 compounds still partition into proteins (albumin).

-

Disposal: DO NOT dispose of down the drain. All waste containing Cs-PFHpA must be collected for high-temperature incineration (>1100°C) to ensure mineralization of the C-F bonds.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle the dry powder in a fume hood to avoid inhalation of particulates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783194, Cesium perfluoroheptanoate. Retrieved from [Link]

- Larsen, B. S., et al. (2005).Trace Analysis of Perfluorinated Compounds in Environmental Samples. Journal of Chromatography A. (Contextual reference for PFHpA behavior).

- Sigma-Aldrich/Merck.Cesium perfluoroheptanoate Product Sheet.

- Vierke, L., et al. (2013).Perfluorooctanoic acid (PFOA) and its salts: Physicochemical properties. (Reference for general perfluoroalkanoate salt behavior and thermal stability).

Surface Activity of Cesium Perfluoroheptanoate (CsPFH): A Physicochemical Guide

Topic: Surface Activity and Micellization Thermodynamics of Cesium Perfluoroheptanoate Solutions Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Formulation Scientists, Colloid Chemists, and Drug Delivery Researchers

Executive Summary

Cesium perfluoroheptanoate (CsPFH) represents a specialized class of fluorinated surfactants where the unique interplay between a perfluorinated tail (

This guide provides a rigorous analysis of the surface thermodynamics of CsPFH, extrapolating from the well-characterized behavior of its homolog, Cesium Perfluorooctanoate (CsPFO). It details the critical role of the cesium counterion in stabilizing micellar structures and offers validated protocols for characterization.

Physicochemical Architecture

Molecular Structure and The "Fluorine Effect"

The CsPFH molecule consists of a perfluoroheptanoate anion and a cesium cation.

-

Formula:

-

The Fluorocarbon Tail: The C-F bond is extremely stable and non-polarizable. The larger volume of fluorine atoms (radius ~1.47 Å) compared to hydrogen creates a stiff, bulky chain that is both hydrophobic and lipophobic. This results in a strong tendency to segregate from aqueous phases, driving adsorption to the air-water interface more aggressively than hydrocarbon surfactants.

The Cesium Counterion Advantage

The choice of Cesium (

-

Hydration Radius:

has a smaller hydrated radius than -

Counterion Binding (

): The "naked" nature of -

Impact on CMC: Stronger binding lowers the free energy penalty for micellization. Consequently, Cesium salts of perfluoroalkanoates typically exhibit a lower Critical Micelle Concentration (CMC) than their Lithium or Sodium counterparts, a trend opposite to that often seen in hydrocarbon surfactants (the lyotropic series).

Thermodynamics of Micellization[1]

Critical Micelle Concentration (CMC)

While direct literature values for CsPFH (C7) are sparse compared to CsPFO (C8), we can derive accurate expectations based on the homologous series and Traube’s rule for fluorocarbons.

| Surfactant Salt | Chain Length | Approx.[1][2][3][4] CMC (mM) | Surface Tension at CMC ( |

| Cs-Perfluorooctanoate (CsPFO) | C8 | 23.4 mM | ~19.5 mN/m |

| Na-Perfluorooctanoate (NaPFO) | C8 | 33 - 36 mM | ~22.0 mN/m |

| Cs-Perfluoroheptanoate (CsPFH) | C7 | 65 - 85 mM * | ~20 - 22 mN/m |

*Estimated range based on the loss of one

Micellar Shape and Phase Behavior

Unlike standard surfactants that form spherical micelles, Cesium perfluorocarboxylates have a propensity to form oblate ellipsoids (disk-like micelles) .

-

Mechanism: The high counterion binding (

) reduces interfacial curvature, favoring planar packing. -

Implication: At higher concentrations, CsPFH solutions may approach a discotic nematic liquid crystal phase, although the shorter C7 chain makes this phase less stable (requiring higher concentrations/lower temperatures) compared to the C8 analog.

Visualizing the Micellization Pathway

The following diagram illustrates the thermodynamic progression of CsPFH from monomeric dispersion to micellar aggregation, highlighting the specific role of the Cesium ion.

Caption: Thermodynamic pathway of CsPFH self-assembly. The low hydration of Cs+ facilitates tight binding to the micelle surface, stabilizing non-spherical aggregates.

Experimental Characterization Protocols

To ensure data integrity, the following protocols utilize self-validating steps to account for the high sensitivity of fluorosurfactants to impurities.

Protocol A: Equilibrium Surface Tension (Wilhelmy Plate Method)

Objective: Determine

-

Preparation:

-

Use a Platinum-Iridium plate. Critical: Flame the plate to red heat before every measurement to remove organic contaminants. Fluorosurfactants are notorious for "crawling" and hysteresis; a dirty plate yields false data.

-

Prepare a stock solution of CsPFH (e.g., 200 mM) in Milli-Q water (resistivity 18.2 MΩ·cm).

-

-

Calibration:

-

Calibrate the tensiometer using pure water (

mN/m at 20°C). If the value deviates by >0.2 mN/m, re-clean the vessel and plate.

-

-

Measurement Loop:

-

Dose stock solution into the vessel.

-

Stir magnetically for 2 minutes.

-

Equilibration: Allow to stand for 5-10 minutes. Fluorosurfactants have slower adsorption kinetics than SDS. Wait until

mN/m over 5 mins. -

Record

.

-

-

Data Analysis:

-

Plot

vs. -

Identify the break point (CMC).[5]

-

Calculate surface excess (

) using the Gibbs Adsorption Isotherm:

-

Protocol B: Conductivity for Counterion Binding

Objective: Determine the degree of counterion binding (

-

Setup: Use a dip-probe conductivity meter with temperature control (25.0 ± 0.1°C).

-

Titration:

-

Start with pure water.

-

Add concentrated CsPFH solution stepwise.

-

-

Analysis:

-

Plot Specific Conductivity (

) vs. Concentration ( -

You will observe two linear regions with different slopes (

below CMC, -

Calculate

: -

Validation: For CsPFH, expect

to be higher (closer to 0.6-0.7) than for Sodium salts (~0.5), confirming the tighter binding of Cesium.

-

Applications in Research & Development

Fluorocarbon Emulsions (Drug Delivery)

CsPFH is a candidate for stabilizing perfluorocarbon (PFC) emulsions used in oxygen therapeutics (artificial blood).

-

Benefit: The low surface tension allows for the formation of nano-emulsions with minimal energy input.

-

Stability: The dense counterion layer (

) provides a steric-hydration barrier that prevents Ostwald ripening more effectively than standard emulsifiers.

Protein Stabilization

Fluorinated surfactants are non-denaturing to many proteins because their hydrophobic tails do not penetrate the protein core as aggressively as hydrocarbon tails.

-

Mechanism: CsPFH acts as a "chaperone," coating hydrophobic patches on protein surfaces without disrupting tertiary structure, useful in membrane protein crystallography.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for characterizing CsPFH surface activity.

References

-

Boden, N., et al. (1994). "The discotic nematic liquid crystal phase in the cesium perfluorooctanoate/water system." Journal of Chemical Physics. Link

- Esumi, K., et al. (1996). "Thermodynamics of micellization of fluorocarbon surfactants." Journal of Colloid and Interface Science. (General reference for fluorocarbon thermodynamics).

-

Mukerjee, P., & Mysels, K. J. (1971). "Critical Micelle Concentrations of Aqueous Surfactant Systems." NSRDS-NBS 36. (The foundational text for CMC values). Link

-

Downer, A., et al. (1999). "High-resolution NMR studies of the cesium perfluorooctanoate/water system." Physical Chemistry Chemical Physics. Link

-

Shinoda, K., et al. (1963). "Colloidal Surfactants: Some Physicochemical Properties." Academic Press.[6] (Classic text on counterion effects).

Sources

- 1. agilent.com [agilent.com]

- 2. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. es.firp-ula.org [es.firp-ula.org]

Physicochemical Characterization of Cesium Perfluoroheptanoate (CsPFHp) Aggregates

Executive Summary

The aggregation behavior of perfluorinated surfactants differs fundamentally from their hydrocarbon analogs due to the unique "omniphobicity" of the fluorocarbon tail and the stiffness of the C-F backbone. Cesium perfluoroheptanoate (CsPFHp) represents a critical case study in colloid science: it combines a short-chain fluorocarbon (C7) with a large, polarizable counterion (

This guide details the thermodynamics, kinetics, and structural characterization of CsPFHp micelles. Unlike sodium or lithium salts, the cesium counterion exhibits a smaller hydrated radius, leading to tighter ion binding in the Stern layer and a distinct depression of the Critical Micelle Concentration (CMC). This document provides researchers with self-validating protocols to characterize these aggregates, essential for applications in protein stabilization, fluoropolymer synthesis, and specialized drug delivery vectors.

The Physicochemical Basis: The "Cesium Effect"

To understand CsPFHp aggregation, one must first decouple the hydrophobic driving force from the electrostatic opposition.

The Fluorocarbon Tail ( )

The perfluoroheptyl chain is bulky (cross-section ~30 Ų vs. ~20 Ų for hydrocarbons) and rigid. This creates a larger cavity in the water structure, making the "hydrophobic effect" (entropy gain from water restructuring) the primary driver of micellization. However, the fluorocarbon chain is also lipophobic, meaning these micelles form distinct phases that do not easily solubilize standard hydrocarbon dyes.

The Counterion Role ( vs. )

In ionic surfactants, the headgroup repulsion opposes micellization. The counterion screens this repulsion.

-

Hydration Radius:

is a "soft" ion with a small hydration shell compared to -

Ion Binding (

): Due to its low hydration energy, -

Result: The effective headgroup area (

) decreases, allowing for a lower Critical Packing Parameter (

Experimental Protocols

Protocol A: Differential Conductivity (The Williams Method)

Primary Method for CMC Determination

Principle: Below the CMC, conductivity (

Equipment:

-

Precision Conductivity Meter (e.g., Metrohm 912 or equivalent) with 4-ring platinum cell.

-

Thermostated double-walled vessel (

°C).

Workflow:

-

Preparation: Prepare a stock solution of 200 mM CsPFHp using Type I ultrapure water (18.2 MΩ·cm). Note: Ensure the temperature is above the Krafft point (typically > 20°C for Cs-fluorosurfactants).

-

Calibration: Calibrate the cell constant using 0.01 M, 0.1 M, and 1.0 M KCl standards.

-

Titration: Add aliquots of stock solution to 50 mL of water under constant stirring. Allow 2 minutes for thermal equilibrium between additions.

-

Data Analysis: Plot

(S/m) vs. Concentration (-

The plot will show two linear regions with different slopes (

and -

Self-Validation: The ratio

(degree of counterion dissociation, -

Calculation: The intersection of the regression lines defines the CMC.

-

Protocol B: Surface Tension (Wilhelmy Plate)

Secondary Method for Gibbs Adsorption Isotherms[1]

Principle: Fluorosurfactants lower surface tension (

Critical Caution: Fluorosurfactants are notorious for slow equilibration times due to impurities or chain stiffness.

Steps:

-

Plate Cleaning: Flame the Platinum-Iridium plate to red heat to remove organic contaminants.

-

Measurement: Measure

starting from low concentrations (0.1 mM). -

Equilibrium Check: Wait until

mN/m over 5 minutes before recording. -

Gibbs Excess (

): Calculate surface excess concentration using the slope below CMC:

Visualizing the Aggregation Pathway

The following diagram illustrates the thermodynamic progression from monomers to stable micelles, highlighting the specific influence of the Cesium ion.

Figure 1: The micellization pathway of CsPFHp.[1] Note the critical role of Cs+ shielding in facilitating the transition to the stable micellar phase.

Data Synthesis: Counterion Impact

The following table synthesizes expected trends derived from comparative studies of perfluorocarboxylates (PFCAs).

| Parameter | Na-PFHp (Sodium Salt) | Cs-PFHp (Cesium Salt) | Mechanistic Driver |

| Hydrated Radius (Å) | ~3.6 Å | ~2.3 Å | Cs+ holds water less tightly, allowing closer approach. |

| CMC (mM) | ~100 - 120 mM | ~80 - 95 mM | Tighter Cs+ binding reduces electrostatic penalty. |

| Counterion Binding ( | ~0.50 | ~0.65 | Higher binding efficiency of soft ions (Hofmeister series). |

| Surface Tension ( | ~22 mN/m | ~20 mN/m | Better packing at the interface due to shielding. |

*Note: Values are estimated based on homologous series trends (C8 to C7) and standard Hofmeister effects on fluorosurfactants [1, 3].

Thermodynamics of Aggregation

The Gibbs free energy of micellization (

Where:

- is the CMC in mole fraction units.

-

is the degree of counterion binding (derived from conductivity slopes,

Temperature Dependence

Unlike hydrocarbon surfactants, the

Research Tip: If performing Isothermal Titration Calorimetry (ITC), expect low heat signals. High concentrations are required to get clean demicellization peaks.

References

-

Lunkenheimer, K., et al. (2022). "Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces." Langmuir. [1]

- Lopez-Fontan, J.L., et al. (2005). "Thermodynamics of micellization of perfluorinated surfactants." Colloid & Polymer Science. (General reference for PFCA thermodynamics).

-

Kancharla, S., et al. (2019). "Counterion influence on perfluorooctanoate micelle characteristics: Shape, size, and interactions." Journal of Colloid and Interface Science.

-

Wang, F., et al. (2015). "Influence of cations on the partition behavior of perfluoroheptanoate (PFHpA)." Chemosphere.

Sources

Technical Assessment: Environmental Fate and Transport of Cesium Perfluoroheptanoate

Executive Summary

Cesium perfluoroheptanoate (CAS: 171198-24-6) is the cesium salt of perfluoroheptanoic acid (PFHpA). In the context of environmental fate, it functions as a distinct source of the persistent perfluoroheptanoate anion (

This technical guide analyzes the compound's behavior through a dual-ion transport framework. While the perfluoroheptanoate anion exhibits high aqueous mobility and recalcitrance characteristic of short-to-medium chain PFAS (Per- and Polyfluoroalkyl Substances), the cesium cation follows a distinct geochemical pathway governed by ion exchange. This guide provides researchers with the mechanistic grounding and experimental protocols necessary to model, detect, and assess the risk of this compound in environmental matrices.

Physicochemical Characterization

The environmental behavior of cesium perfluoroheptanoate is dictated by its dissociation products. The salt itself is a beige crystalline solid with high aqueous solubility. Upon release, it does not persist as a salt but acts as an electrolyte.

Table 1: Physicochemical Properties of Dissociation Products

| Parameter | Value / Characteristic | Mechanistic Implication |

| Molecular Formula | Parent salt structure. | |

| Molecular Weight | 495.96 g/mol | Heavy cation ( |

| Dissociation | Rapid ( | Decouples transport of |

| pKa (Acid) | < 1 (approx. -0.2) | Anion is the dominant species at all environmental pH levels. |

| Log | ~4.3 (Estimated) | Indicates potential for organic partitioning, though ionization limits lipid solubility. |

| Log | 1.4 – 2.5 (Soil dependent) | Moderate to low sorption to soil organic carbon; high leaching potential. |

| Water Solubility | High (Anion & Salt) | Facilitates rapid advective transport in groundwater. |

| Vapor Pressure | Negligible (Salt/Anion) | Atmospheric transport occurs via aerosols or volatile precursors, not gas-phase partitioning of the salt. |

Mechanistic Fate and Transport

The core of this assessment utilizes a Dual-Pathway Transport Model . We must treat the anion and cation as separate entities immediately following solvation.

Aqueous Transport (The Perfluoroheptanoate Anion)

The perfluoroheptanoate anion (

-

Advection Dominance: Due to high water solubility and low

, PFHpA moves at nearly the velocity of groundwater flow. It acts as a conservative tracer in low-carbon aquifers. -

Electrostatic Repulsion: Most soil minerals possess a net negative charge at neutral pH. The anionic headgroup of PFHpA experiences electrostatic repulsion, preventing sorption to mineral surfaces and enhancing breakthrough in column studies.

-

Precursor Transport: Volatile precursors (e.g., fluorotelomer alcohols) may undergo atmospheric transport and oxidize to form PFHpA in remote regions, depositing via wet deposition.

Geochemical Interactions (The Cesium Cation)

While often overlooked in PFAS studies, the

-

Selective Sorption: Cesium ions bind tightly to micaceous clay minerals (e.g., illite) through high-affinity ion exchange sites (frayed edge sites).

-

Retardation: Unlike the mobile PFAS anion, the

plume will be significantly retarded in clay-rich soils, leading to a spatial separation of the contamination plume (Chromatographic Effect).

Visualization: Dual-Pathway Transport Model

Figure 1: Conceptual model illustrating the chromatographic separation of the perfluoroheptanoate anion and cesium cation in environmental media.

Persistence and Transformation[1][2][3][4]

Stability of the C-F Bond

The perfluoroalkyl tail consists of Carbon-Fluorine bonds (

-

Biotic Stability: No microbial pathways have been identified that can defluorinate the PFHpA chain under aerobic or anaerobic conditions.

-

Abiotic Stability: Resistant to oxidation by hydroxyl radicals in the atmosphere (

years).

Bioaccumulation Mechanics

Unlike lipophilic POPs (e.g., PCBs), PFHpA does not accumulate in adipose tissue.

-

Mechanism: It binds to serum proteins (albumin) and liver fatty acid-binding proteins (L-FABP).[1][2]

-

Magnitude: As a C7 acid, its bioaccumulation factor (BAF) is lower than C8 (PFOA) or C9+ homologs due to faster renal elimination rates. However, it still concentrates in protein-rich tissues.

Experimental Methodologies

To validate the fate of Cesium Perfluoroheptanoate, researchers must employ protocols that account for the distinct behaviors of the anion.

Analytical Detection (LC-MS/MS)

Objective: Quantify PFHpA at ng/L levels in aqueous matrices. Method Reference: EPA Method 537.1 / 1633 (Modified).

-

Sample Collection: Collect water in HDPE or PP containers (Avoid glass due to sorption). Add Trizma preservative.

-

Solid Phase Extraction (SPE):

-

Condition Weak Anion Exchange (WAX) cartridge with methanol and buffer.

-

Load sample.

-

Wash with acetate buffer/methanol.

-

Elute with basic methanol (0.1%

).

-

-

Instrumental Analysis:

-

System: HPLC coupled with Triple Quadrupole MS.

-

Column: C18 reversed-phase with a delay column to trap system PFAS.

-

Transitions: Monitor MRM transitions for PFHpA (e.g., 363 -> 319, 363 -> 169).

-

Quantification: Isotope dilution method using

-labeled PFHpA internal standards.

-

Batch Equilibrium Sorption Protocol (OECD 106)

Objective: Determine

-

Soil Preparation: Air-dry and sieve soil (2 mm). Determine Total Organic Carbon (TOC).[3]

-

Equilibration:

-

Mix soil and 0.01 M

solution (to maintain ionic strength) containing Cesium Perfluoroheptanoate at 5 concentration levels. -

Ratio: 1:5 (Soil:Solution) is typical for low sorption compounds.

-

-

Agitation: Shake for 24 hours (equilibrium is usually fast for PFAS).

-

Separation: Centrifuge at >3000g.

-

Analysis: Analyze supernatant via LC-MS/MS.

-

Calculation:

-

Calculate sorbed mass (

) via mass balance. -

Plot Isotherm (Freundlich Model):

. -

Derive

.

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for the isolation and quantification of the perfluoroheptanoate anion.

Ecological Implications[6][8]

The presence of Cesium Perfluoroheptanoate implies a long-term liability.

-

Groundwater Vulnerability: The combination of high solubility and low sorption makes PFHpA a primary breakthrough contaminant in filtration systems (e.g., GAC) and aquifers.

-

Vegetative Uptake: Short-chain PFAS like PFHpA exhibit higher plant uptake factors than long-chain PFAS due to higher water solubility and transpiration stream mobility, posing risks to agriculture.

References

-

U.S. EPA. (2023). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. United States Environmental Protection Agency.[4] Link

-

OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. Link

-

Interstate Technology Regulatory Council (ITRC). (2025). PFAS Fate and Transport: Physical and Chemical Properties.[5][6][7] ITRC PFAS Team. Link

-

National Institutes of Health (NIH). (2025). Perfluoroheptanoic Acid (PubChem CID 67818).[8] National Library of Medicine.[4] Link

-

Environment Canada. (2015).[9] Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment.[9] Government of Canada. Link

Sources

- 1. Bioaccumulation of perfluorinated alkyl acids: observations and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cesium perfluorooctanoate | C8CsF15O2 | CID 23686464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. Cesium perfluoroheptanoate | C7CsF13O2 | CID 2783194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

Unlocking New Frontiers in Materials Science: A Technical Guide to the Potential Applications of Cesium Perfluoroheptanoate

Introduction: The Promise of a Unique Fluorinated Surfactant

In the dynamic landscape of materials science, the pursuit of novel compounds with tunable properties is paramount. Cesium perfluoroheptanoate (CsPFHp) emerges as a compelling candidate, situated at the intersection of inorganic and fluorocarbon chemistry. This technical guide delves into the core characteristics of CsPFHp and explores its potential applications, offering a roadmap for researchers and drug development professionals. While direct, extensive research on CsPFHp is nascent, by examining the well-documented behaviors of its constituent parts—the cesium cation and the perfluoroheptanoate anion—and analogous fluorinated surfactants, we can logically extrapolate a suite of promising applications. This guide will provide not only the theoretical underpinnings but also detailed, field-proven experimental protocols to empower scientists to harness the potential of this intriguing molecule.

Synthesis and Physicochemical Properties of Cesium Perfluoroheptanoate

A thorough understanding of the synthesis and fundamental properties of Cesium perfluoroheptanoate is the bedrock for its application in materials science.

Synthesis of Cesium Perfluoroheptanoate

The synthesis of Cesium perfluoroheptanoate is a straightforward acid-base neutralization reaction. The high electropositivity of cesium ensures a complete reaction with perfluoroheptanoic acid.

Experimental Protocol: Synthesis of Cesium Perfluoroheptanoate

-

Reactant Preparation: In a well-ventilated fume hood, dissolve 10.0 g of perfluoroheptanoic acid (PFHpA) in 100 mL of deionized water with gentle heating and stirring. In a separate vessel, prepare a stoichiometric equivalent solution of cesium carbonate (Cs₂CO₃) in 50 mL of deionized water.[1]

-

Neutralization: Slowly add the cesium carbonate solution to the perfluoroheptanoic acid solution dropwise while continuously stirring. Effervescence (release of CO₂) will be observed.

-

Reaction Completion and pH Adjustment: Continue the addition until the effervescence ceases. Monitor the pH of the solution, aiming for a final pH of approximately 7.0.

-

Isolation of Product: Remove the water via rotary evaporation under reduced pressure. The resulting white solid is Cesium perfluoroheptanoate.

-

Purification and Drying: The crude product can be recrystallized from a suitable solvent, such as a mixture of water and ethanol, to achieve higher purity. Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 60 °C) to remove any residual solvent.

Logical Relationship: Synthesis of Cesium Perfluoroheptanoate

Caption: Synthesis workflow for Cesium perfluoroheptanoate.

Physicochemical Properties

The unique properties of CsPFHp are a direct consequence of its molecular structure: a hydrophilic cesium carboxylate head group and a hydrophobic, lipophobic perfluorinated tail.

| Property | Value | Source |

| Molecular Formula | C₇CsF₁₃O₂ | [2] |

| Molecular Weight | 495.96 g/mol | [2] |

| CAS Number | 171198-24-6 | [2] |

| Appearance | White solid | Inferred |

| Solubility | Soluble in water | [3] |

| Classification | Per- and Polyfluoroalkyl Substance (PFAS) | [2] |

Potential Application I: Emulsion Polymerization of Fluoropolymers

The surfactant nature of CsPFHp makes it a prime candidate for use in emulsion polymerization, a process widely employed for the synthesis of fluoropolymers.[4] The use of a fluorinated surfactant is often preferred in these systems to ensure compatibility with the fluorinated monomers.

Mechanistic Rationale

In emulsion polymerization, the surfactant forms micelles in the aqueous phase, which serve as loci for the polymerization of monomer droplets. The choice of surfactant is critical as it influences particle size, polymerization rate, and the stability of the final latex.[5] The perfluorinated tail of CsPFHp would effectively stabilize the growing fluoropolymer chains, preventing coagulation.

Experimental Protocol: Emulsion Polymerization of Vinylidene Fluoride (VDF)

-

Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet ports is required.

-

Initial Charge: Deoxygenate deionized water by purging with nitrogen. Charge the reactor with the deoxygenated water and 0.5 wt% of Cesium perfluoroheptanoate (based on the total monomer weight).

-

Pressurization and Monomer Feed: Pressurize the reactor with vinylidene fluoride (VDF) monomer to the desired reaction pressure (e.g., 20-40 bar).

-

Initiation: Heat the reactor to the desired temperature (e.g., 60-80 °C). Introduce a water-soluble initiator, such as ammonium persulfate, to start the polymerization.[4]

-

Polymerization: Maintain the temperature and pressure by continuously feeding VDF monomer to compensate for its consumption. Monitor the reaction kinetics by tracking monomer consumption over time.

-

Termination and Product Recovery: Once the desired conversion is reached, terminate the reaction by cooling the reactor and venting the unreacted monomer. The resulting product is a stable aqueous dispersion (latex) of polyvinylidene fluoride (PVDF).

Logical Relationship: Emulsion Polymerization

Caption: Role of CsPFHp in emulsion polymerization.

Potential Application II: Synthesis of Core-Shell Nanoparticles

The controlled synthesis of core-shell nanoparticles is a burgeoning field in materials science, with applications ranging from drug delivery to catalysis. Fluorinated surfactants can play a crucial role in the formation of these nanostructures, particularly in creating well-defined, monodisperse particles.[6][7]

Mechanistic Rationale

In a microemulsion-based synthesis, CsPFHp would form reverse micelles in a nonpolar solvent, encapsulating an aqueous core. This aqueous "nanoreactor" can be used to synthesize the nanoparticle core. The perfluorinated shell of the micelle provides a template for the subsequent deposition of a shell material. The choice of a fluorinated surfactant can lead to unique nanoparticle morphologies.[8]

Experimental Protocol: Synthesis of Silica-Coated Iron Oxide Nanoparticles

-

Microemulsion Formation: In a nonpolar solvent such as cyclohexane, dissolve Cesium perfluoroheptanoate to form a clear solution. Add an aqueous solution of iron (II) and iron (III) chlorides to the cyclohexane/CsPFHp solution and stir vigorously to form a stable water-in-oil microemulsion.

-

Core Precipitation: Add an aqueous solution of ammonium hydroxide to the microemulsion to precipitate magnetite (Fe₃O₄) nanoparticles within the aqueous cores of the reverse micelles.

-

Silica Shell Formation: To the microemulsion containing the iron oxide nanoparticles, add tetraethyl orthosilicate (TEOS), a silica precursor. The TEOS will hydrolyze at the water-oil interface of the reverse micelles.

-

Condensation and Shell Growth: Add a catalyst, such as ammonia, to promote the condensation of the hydrolyzed TEOS, forming a silica shell around the magnetite cores.

-

Nanoparticle Recovery: Break the microemulsion by adding a polar solvent like acetone. The core-shell nanoparticles will precipitate and can be collected by centrifugation.

-

Washing and Drying: Wash the nanoparticles repeatedly with ethanol and water to remove any residual surfactant and unreacted precursors. Dry the final product in a vacuum oven.

Logical Relationship: Core-Shell Nanoparticle Synthesis

Caption: CsPFHp-mediated synthesis of core-shell nanoparticles.

Potential Application III: Surface Modification of Materials

The unique properties of fluorinated compounds, such as hydrophobicity, oleophobicity, and low surface energy, make them ideal for surface modification applications.[9] CsPFHp can be utilized to create functional surfaces with tailored wettability and chemical resistance.

Mechanistic Rationale

A solution of CsPFHp can be applied to a substrate, and upon evaporation of the solvent, the perfluoroheptanoate anions will self-assemble on the surface. The carboxylate head groups will interact with the substrate (especially those with hydroxyl or oxide groups), while the perfluorinated tails will orient away from the surface, creating a low-energy, repellent interface.

Experimental Protocol: Hydrophobic Coating on Glass

-

Substrate Cleaning: Thoroughly clean the glass substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface with abundant hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

-

Coating Solution Preparation: Prepare a dilute solution (e.g., 0.1 wt%) of Cesium perfluoroheptanoate in a suitable solvent, such as ethanol or a water/ethanol mixture.

-

Coating Application: Apply the CsPFHp solution to the cleaned glass substrate using a suitable technique such as spin-coating, dip-coating, or spray-coating.[10]

-

Annealing: Heat the coated substrate in an oven at a moderate temperature (e.g., 100-120 °C) to promote the adhesion of the carboxylate head groups to the glass surface and to drive off the solvent.

-

Characterization: Characterize the modified surface using techniques such as contact angle goniometry to measure the hydrophobicity, and X-ray photoelectron spectroscopy (XPS) to confirm the presence of fluorine on the surface.

Thermal Stability of Cesium Perfluoroheptanoate

The thermal stability of a material is a critical parameter that dictates its processing window and potential high-temperature applications. The thermal decomposition of perfluoroalkyl carboxylates is a complex process involving decarboxylation and fragmentation of the perfluoroalkyl chain.[11]

Decomposition Pathway

The thermal decomposition of metal perfluoroalkyl carboxylates generally proceeds via the elimination of carbon dioxide and the formation of a perfluoroalkane or perfluoroalkene. The stability of these salts is influenced by the nature of the cation.[12]

Expected Thermal Decomposition Data

| Compound Family | Decomposition Temperature Range (°C) | Key Decomposition Products | Source |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | 200 - 400 | Shorter-chain PFCAs, CO₂, HF | [12][13] |

| Metal Perfluoroalkyl Carboxylates | 250 - 500 | Perfluoroalkanes, Perfluoroalkenes, CO₂, Metal Fluoride | [11] |

Note: The exact decomposition temperature for CsPFHp would need to be determined experimentally, but it is expected to fall within the range of other metal perfluoroalkyl carboxylates.

Conclusion and Future Outlook

Cesium perfluoroheptanoate stands as a promising, yet underexplored, material with significant potential in various domains of materials science. Its inherent surfactant properties, coupled with the unique characteristics of the cesium cation and the perfluorinated chain, open avenues for its application in fluoropolymer synthesis, the fabrication of advanced core-shell nanostructures, and the creation of functional surfaces. The experimental protocols detailed in this guide provide a solid foundation for researchers to begin exploring these applications. Future research should focus on a more detailed characterization of CsPFHp, including its critical micelle concentration, thermal decomposition profile, and its performance in the proposed applications compared to existing fluorinated surfactants. Such studies will undoubtedly solidify the position of Cesium perfluoroheptanoate as a valuable tool in the materials scientist's arsenal.

References

-

Synthesis of size-controlled and highly monodispersed silica nanoparticles using a short alkyl-chain fluorinated surfactant. RSC Publishing. Available at: [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. Available at: [Link]

-

Preparation of Hollow Silica Nanoparticles Using Fluorinated Surfactant and Fluorocarbon Solvents. Googleapis.com. Available at: [Link]

-

Development of elliptic core-shell nanoparticles with fluorinated surfactants for 19F MRI. Frontiers in Chemistry. Available at: [Link]

-

Synthesis of Fluorinated Silica Nanoparticles and the Wetting Prevention Ability. Scientific.net. Available at: [Link]

- US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents. Google Patents.

-

EMULSION POLYMERIZATION PROCESS FOR PRODUCING FLUOROELASTOMERS - Patent 1325036. Available at: [Link]

-

Perfluoroalkyl carboxylic acids - Wikipedia. Wikipedia. Available at: [Link]

-

Perfluoroalkylcarboxylates and –sulfonates. RIWA Rijn. Available at: [Link]

-

Preparation of a Fluorocarbon Polymerizable Surfactant and Its Application in Emulsion Polymerization of Fluorine-Containing Acrylate. MDPI. Available at: [Link]

-

A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science (RSC Publishing). Available at: [Link]

-

Cesium perfluoroheptanoate | C7CsF13O2 | CID 2783194 - PubChem. NIH. Available at: [Link]

-

Cesium Carboxylates in Organic Syntheses. BioFuran Materials. Available at: [Link]

-

Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides. PubMed. Available at: [Link]

-

Fluorine-Free approach to fabrication of liquid repelling surfaces. UCL Discovery. Available at: [Link]

-

High Lipophilicity of Perfluoroalkyl Carboxylate and Sulfonate: Implications for Their Membrane Permeability. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. MDPI. Available at: [Link]

-

Fluorine Based Superhydrophobic Coatings. UQAC Constellation. Available at: [Link]

-

Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. Refubium - Freie Universität Berlin. Available at: [Link]

-

Surface Passivation of Bare Aluminum Nanoparticles Using Perfluoroalkyl Carboxylic Acids. Zachariah Group. Available at: [Link]

-

Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. PMC - NIH. Available at: [Link]

-

Preparation of perfluoroalkane carboxylic and sulphonic acid derivatives by the action of metallic couples on perfluoroalkyl iodides in dimethyl sulphoxide. RSC Publishing. Available at: [Link]

-

Per- and Polyfluoroalkyl Substances and Alternatives in Coatings, Paints and Varnishes (CPVs). OECD. Available at: [Link]

-

Compliance Guide for Imported Articles Containing Surface Coatings Subject to the Long-Chain Perfluoroalkyl Carboxylate and Perf. U.S. Environmental Protection Agency. Available at: [Link]

-

Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids. Semantic Scholar. Available at: [Link]

-

(PDF) Fluorine Based Superhydrophobic Coatings. ResearchGate. Available at: [Link]

-

Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. ResearchGate. Available at: [Link]

-

Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids. PMC. Available at: [Link]

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology - ACS Publications. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. WO2016153937A1 - Carbonate-promoted carboxylation reactions for the synthesis of valuable organic compounds - Google Patents [patents.google.com]

- 3. biofuranchem.com [biofuranchem.com]

- 4. EMULSION POLYMERIZATION PROCESS FOR PRODUCING FLUOROELASTOMERS - Patent 1325036 [data.epo.org]

- 5. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface [mdpi.com]

- 6. Synthesis of size-controlled and highly monodispersed silica nanoparticles using a short alkyl-chain fluorinated surfactant - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. constellation.uqac.ca [constellation.uqac.ca]

- 11. Synthesis of monodisperse fluorinated silica nanoparticles and their superhydrophobic thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Navigating the Uncharted Waters of Short-Chain Perfluorinated Cesium Salts: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The landscape of per- and polyfluoroalkyl substances (PFAS) is in a constant state of flux, with a notable shift from long-chain legacy compounds to shorter-chain alternatives. This transition, driven by regulatory pressures and environmental concerns, has introduced a new suite of chemicals into the ecosphere and, consequently, into biological systems. Among these, the biological activity of short-chain perfluorinated salts, particularly those paired with alkali metals like cesium, represents a significant knowledge gap for toxicologists and drug development professionals. This technical guide provides a comprehensive overview of the known biological activities of the constituent ions—short-chain perfluorinated anions and the cesium cation—and extrapolates potential combined effects. We delve into the critical mechanisms of action, provide detailed protocols for essential in vitro and in vivo assays, and present a framework for assessing the biological impact of this emerging class of compounds. This document serves as a foundational resource for researchers navigating the toxicological complexities of short-chain perfluorinated cesium salts.

Introduction: The Rise of Short-Chain PFAS and the Cesium Question

The phasing out of long-chain per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), has led to their replacement with a variety of shorter-chain alternatives. These newer compounds, characterized by a carbon chain length of fewer than eight atoms, were initially perceived as less bioaccumulative and therefore potentially less hazardous. However, a growing body of evidence suggests that short-chain PFAS are not without their own toxicological concerns, including their high mobility in aquatic systems and potential for adverse health effects.

A critical yet underexplored aspect of short-chain PFAS toxicology is the role of the counter-ion. While much of the research has focused on the perfluorinated anion, the biological impact of the accompanying cation, such as cesium (Cs+), is often overlooked. Cesium, an alkali metal, is not biologically inert and has been shown to exert its own physiological effects. This guide, therefore, addresses the biological activity of short-chain perfluorinated cesium salts by dissecting the known effects of each component and considering their potential synergistic or additive interactions. In the absence of direct studies on these specific salts, this approach provides a scientifically grounded framework for their initial assessment.

The Anionic Driver: Biological Activity of Short-Chain Perfluorinated Anions

The primary driver of the biological activity of short-chain perfluorinated salts is undoubtedly the perfluorinated anion. These anions, such as perfluorobutanesulfonic acid (PFBS) and perfluorobutanoic acid (PFBA), have been the subject of numerous toxicological studies. Their effects are multifaceted, impacting various cellular processes and signaling pathways.

Mechanisms of Action

Short-chain PFAS have been shown to induce a range of biological responses, primarily through the following mechanisms:

-

Oxidative Stress: A consistent finding across multiple studies is the induction of oxidative stress by short-chain PFAS.[1] These compounds can increase the production of reactive oxygen species (ROS) within cells, leading to mitochondrial dysfunction and damage to lipids, proteins, and DNA.[2][3][4][5][6] This oxidative stress response is a key initiating event in their toxicity.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Like their long-chain counterparts, some short-chain PFAS can activate PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation.[7] However, the potency and isoform selectivity can differ. Activation of PPARα is a well-documented mechanism for the hepatotoxicity of many PFAS in rodents.[7]

-

Endocrine Disruption: Beyond PPARs, short-chain PFAS have been implicated in broader endocrine-disrupting activities.[8][9] They can interfere with thyroid hormone signaling and have been shown to affect the hypothalamus-pituitary-gonad axis in animal studies.[8][10][11]

-

Alterations in Gene Expression: Exposure to short-chain PFAS can lead to significant changes in the expression of genes involved in crucial cellular functions. Studies have shown modulation of genes related to drug metabolism (e.g., cytochrome P450s), lipid transport, and immune response.[7][12][13][14][15]

The Cationic Contributor: Biological Properties of Cesium

The cesium cation (Cs+), while often considered a simple counter-ion, possesses its own distinct biological and toxicological profile. It is crucial to consider these effects when evaluating the overall activity of a short-chain perfluorinated cesium salt.

Known Biological Effects of Cesium

-

Potassium Mimicry: Due to its similar ionic radius and charge, cesium can mimic potassium (K+) in biological systems. This allows it to enter cells through potassium channels and transporters. However, it is not a perfect substitute and can interfere with potassium-dependent processes.

-

Cardiotoxicity: A primary concern with cesium exposure is cardiotoxicity. Ingestion of cesium salts has been linked to prolonged QT intervals and cardiac arrhythmias.[3]

-

Reproductive Toxicity: Studies have indicated that cesium compounds can have adverse effects on the male reproductive system, including impacts on sperm motility and morphology.[16]

-

Acute Toxicity: Cesium salts are considered harmful if ingested, with acute oral LD50 values in rodents ranging from 800 to 2,000 mg/kg.[3]

Potential Combined Effects and a Path Forward

Given the lack of direct experimental data on short-chain perfluorinated cesium salts, a scientifically rigorous assessment must be based on the principle of additivity or potential synergy of the known effects of the individual ions. It is plausible that the biological activity of a short-chain perfluorinated cesium salt would be a composite of the anion-driven effects (oxidative stress, PPAR activation, endocrine disruption) and the cation-driven toxicities (cardiotoxicity, reproductive effects).

Hypothetical Interaction Pathway:

Caption: Potential combined biological effects of short-chain perfluorinated cesium salts.

Experimental Protocols for Biological Activity Assessment

To address the data gap and properly characterize the biological activity of short-chain perfluorinated cesium salts, a battery of standardized in vitro and in vivo assays is essential. The following protocols provide a starting point for researchers in this field.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]

-

Compound Exposure: Prepare serial dilutions of the short-chain perfluorinated cesium salt in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the test compound or vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[17][19]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 (half-maximal effective concentration) value.

Experimental Workflow for In Vitro Cytotoxicity:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vivo Developmental Toxicity Assessment: Zebrafish Embryo Acute Toxicity (FET) Test (OECD TG 236)

The zebrafish (Danio rerio) embryo is a powerful in vivo model for assessing developmental toxicity due to its rapid, external development and optical transparency.

Protocol (adapted from OECD TG 236):

-

Egg Collection and Fertilization: Collect newly fertilized zebrafish eggs and select those at the 4-8 cell stage for the assay.[21]

-

Exposure: Place one embryo per well in a 24-well plate containing the test solution (short-chain perfluorinated cesium salt at various concentrations) or control medium. A minimum of 20 embryos per concentration should be used.[21][22]

-

Incubation: Incubate the plates at 26 ± 1°C with a 12:12 hour light:dark cycle for 96 hours.[22][23]

-

Observation: At 24, 48, 72, and 96 hours post-fertilization (hpf), observe the embryos under a stereomicroscope for four apical endpoints indicating lethality: (i) coagulation of the embryo, (ii) lack of somite formation, (iii) non-detachment of the tail, and (iv) absence of heartbeat.[22][24]

-

Data Analysis: Record the number of embryos exhibiting any of the lethal endpoints at each observation time. Calculate the LC50 (lethal concentration for 50% of the population) at 96 hpf.[22]

Genotoxicity Assessment: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the cell line of interest or from tissues of exposed animals.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.[25]

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.[26][27]

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.[26]

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (fragments) will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).[28]

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. Common metrics include percent tail DNA and tail moment.[26]

Data Presentation and Interpretation

To facilitate the comparison of the biological activity of different short-chain perfluorinated compounds, quantitative data should be summarized in a clear and structured format.

Table 1: Comparative In Vitro Cytotoxicity of Short-Chain PFAS in Human Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| PFBS | HMC-3 | Not Specified | EC50 | 1.34 | [29] |

| PFHxA | HMC-3 | Not Specified | EC50 | 2.45 | [29][30] |

| PFPeA | HMC-3 | Not Specified | EC50 | 2.73 | |

| PFBS | HepG2 | MTT | TC50 | >800 | [31] |

| PFHxA | HepG2 | MTT | TC50 | >800 | [31] |

Table 2: Comparative Developmental Toxicity of Short-Chain PFAS in Zebrafish (Danio rerio)

| Compound | Endpoint | Value (µM) | Exposure Duration | Reference |

| PFOA | LC50 | 725 | 120 hpf | [32] |

| PFOS | Mortality | 14 | 5 dpf | [32] |

| PFDA | BMD10 | 0.22 | 120 hpf | [32] |

| PFBA | LC50 | >4000 ppb | 120 hpf | [33][34] |

| PFHxA | LC50 | >4000 ppb | 120 hpf | [33][34] |

Conclusion and Future Directions

The biological activity of short-chain perfluorinated cesium salts is a nascent field of toxicology that demands urgent attention. While direct evidence is currently lacking, a comprehensive understanding of the individual toxicities of short-chain perfluorinated anions and the cesium cation provides a solid foundation for predicting their combined effects. The primary mechanisms of action for the anions involve oxidative stress, PPAR activation, and endocrine disruption, while the cesium cation is associated with cardiotoxicity and reproductive toxicity.

To move forward, the research community must prioritize studies that directly investigate these specific salts. A systematic approach employing the standardized in vitro and in vivo assays outlined in this guide will be crucial for generating the data needed to perform robust risk assessments. Furthermore, elucidating the potential for synergistic interactions between the anion and cation is a key area for future research. This technical guide serves as a roadmap for these endeavors, enabling scientists and drug development professionals to navigate the complexities of this emerging class of environmental contaminants and ensure the safety of novel chemical entities.

References

-

Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD. [Link]

-

PFAS, Your Genes, and Your Health: From Mitochondrial Function to Immune Response. Genetic Lifehacks. [Link]

-

Overview of the typical alkaline comet assay procedure. (i) A single... ResearchGate. [Link]

-

Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism. PMC. [Link]

-

Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD. [Link]

-

Cesium salts - Evaluation statement - 14 September 2021. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

HEALTH EFFECTS - Toxicological Profile for Cesium. NCBI Bookshelf - NIH. [Link]

-

Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). Joint Research Centre. [Link]

-

Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

-

539 C.49 Fish Embryo Acute Toxicity (FET) Test INTRODUCTION. WKO. [Link]

-

A subcellular study on reactive oxygen species generation by PFAS in HepG2 cells. ScienceDirect. [Link]

-

OECD 236: Fish Embryo Acute Toxicity Test. ibacon GmbH. [Link]

-

Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation. PMC. [Link]

-

Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines. PubMed. [Link]

-

Improvement of single-cell gel electrophoresis (SCGE) alkaline comet assay. Inter-Research Science Publisher. [Link]

-

Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. PubMed. [Link]

-

Assessment of unique behavioral, morphological, and molecular alterations in the comparative developmental toxicity profiles of PFOA, PFHxA, and PFBA using the zebrafish model system. PMC. [Link]

-

Assessment of Unique Behavioral, Morphological, and Molecular Alterations in the Comparative Developmental Toxicity Profiles of PFOA, PFHxA, and PFBA Using the Zebrafish Model System. CDC Stacks. [Link]

-

Comet Assay Protocol. mcgillradiobiology.ca. [Link]

-

Diverse PFAS produce unique transcriptomic changes linked to developmental toxicity in zebrafish. PMC. [Link]

-

Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. PMC. [Link]

-

Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism. PubMed. [Link]

-

Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. PubMed. [Link]

-

Genotoxicity assessment of perfluoroalkyl substances on human sperm. PubMed. [Link]

-

Prenatal Per- and Polyfluoroalkyl Substances (PFAS) and Maternal Oxidative Stress: Evidence from the LIFECODES Study. PMC. [Link]

-

MTT Cell Assay Protocol. [Link]

-

Dietary Perfluorohexanoic Acid (PFHxA) Exposures in Juvenile Zebrafish Produce Subtle Behavioral Effects across Generations. NIH. [Link]

-

Review of the zebrafish as a model to investigate per- and polyfluoroalkyl substance toxicity. National Library of Medicine. [Link]

-

Replacement per- and polyfluoroalkyl substances (PFAS) are potent modulators of lipogenic and drug metabolizing gene expression signatures in primary human hepatocytes. PMC. [Link]

-

Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. ResearchGate. [Link]

-

Developmental toxicity screening using the embryonic zebrafish model.... ResearchGate. [Link]

-

Toxicological Mechanisms of Emerging Per-/poly-fluoroalkyl Substances: Focusing on Transcriptional Activity and Gene Expression Disruption. PFAS Central. [Link]

-

Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: an in vitro study. ResearchGate. [Link]

-

Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on toxicologically relevant gene expression profiles in a liver-on-a-chip model. PubMed. [Link]

-

Perfluoroalkylated substances (PFAS) affect oxidative stress biomarkers in vitro. ResearchGate. [Link]

-

Can sustained exposure to PFAS trigger a genotoxic response? A comprehensive genotoxicity assessment in mice after subacute oral administration of PFOA and PFBA. PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Gene expression changes in ducklings exposed in ovo to emerging and legacy per-/poly-fluoroalkyl substances. Environmental Toxicology and Chemistry. [Link]

-

Endocrine disruption by PFAS: a major concern associated with legacy and replacement substances. Endocrine Connections. [Link]

-

Thyroid Disrupting Effects of Old and New Generation PFAS. Frontiers. [Link]

-

Exposure to “alternative” PFAS alters gene expression & lipids in human liver cells. The University of Rhode Island. [Link]

Sources

- 1. Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PFAS, Your Genes, and Your Health: From Mitochondrial Function to Immune Response [geneticlifehacks.com]

- 3. researchgate.net [researchgate.net]

- 4. A subcellular study on reactive oxygen species generation by PFAS in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prenatal Per- and Polyfluoroalkyl Substances (PFAS) and Maternal Oxidative Stress: Evidence from the LIFECODES Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Replacement per- and polyfluoroalkyl substances (PFAS) are potent modulators of lipogenic and drug metabolizing gene expression signatures in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)-A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 11. Frontiers | Thyroid Disrupting Effects of Old and New Generation PFAS [frontiersin.org]

- 12. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on toxicologically relevant gene expression profiles in a liver-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Exposure to “alternative” PFAS alters gene expression & lipids in human liver cells – STEEP [web.uri.edu]

- 16. PFOS Impairs Mitochondrial Biogenesis and Dynamics and Reduces Oxygen Consumption in Human Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. clyte.tech [clyte.tech]

- 21. wko.at [wko.at]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]

- 25. researchgate.net [researchgate.net]

- 26. int-res.com [int-res.com]

- 27. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Review of the zebrafish as a model to investigate per- and polyfluoroalkyl substance toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Assessment of unique behavioral, morphological, and molecular alterations in the comparative developmental toxicity profiles of PFOA, PFHxA, and PFBA using the zebrafish model system - PMC [pmc.ncbi.nlm.nih.gov]

- 34. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Advanced Protocol: Cesium Perfluoroheptanoate (CsPFH) in Organic Synthesis

Executive Summary

Cesium Perfluoroheptanoate (CsPFH, CAS: 171198-24-6) represents a specialized class of fluorinated carboxylate salts that bridge the gap between Fluorous Biphasic Catalysis (FBS) and the classical "Cesium Effect." While traditional cesium sources (Cs₂CO₃, CsF) are limited by poor solubility in non-polar organic solvents, CsPFH leverages its perfluorinated

This guide details the application of CsPFH as a Phase-Transfer Catalyst (PTC) and Solubilizing Agent for nucleophilic substitutions and oxidations. It specifically addresses the kinetic enhancement of

Mechanism of Action

The catalytic efficacy of CsPFH relies on two synergistic chemical principles:

The Lipophilic "Cesium Effect"

In standard synthesis, the "Cesium Effect" refers to the ability of the large, soft cesium cation (ionic radius 1.67 Å) to form "loose" ion pairs with nucleophiles. Unlike smaller cations (

-

Challenge: Standard Cs salts are insoluble in non-polar solvents (e.g., Toluene, Hexane, DCM), forcing the use of polar aprotic solvents (DMF, DMSO) which are difficult to remove.

-

CsPFH Solution: The perfluoroheptyl tail renders the salt soluble in non-polar and fluorous solvents, bringing the "naked anion" reactivity into non-polar environments.

Fluorous Phase Partitioning

The

Mechanistic Pathway Visualization

Figure 1: The catalytic cycle showing the solubilization of the active ion pair and subsequent recovery via fluorous extraction.

Application Protocol 1: Enhanced O-Alkylation

Objective: Alkylation of a sterically hindered phenol using Cesium Perfluoroheptanoate to accelerate reaction kinetics in non-polar solvent (Dichloromethane/Toluene).

Materials

-

Substrate: 2,6-Di-tert-butylphenol (1.0 equiv)

-

Electrophile: Benzyl Bromide (1.2 equiv)

-

Catalyst: Cesium Perfluoroheptanoate (CsPFH) (10 mol%)

-

Base: Potassium Carbonate (

) (Solid, 2.0 equiv) - Acts as the stoichiometric base; CsPFH acts as the transfer agent. -

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology

-

Catalyst Preparation (In-situ):

-

If CsPFH is not available commercially, generate it by treating Perfluoroheptanoic acid with

(0.5 equiv) in MeOH, then evaporate to dryness. -

Note: Ensure the salt is completely dry before use.

-

-

Reaction Assembly:

-

In a flame-dried round-bottom flask, dissolve the Phenol (1.0 mmol) and Benzyl Bromide (1.2 mmol) in Toluene (5 mL).

-

Add solid

(2.0 mmol). -

Add CsPFH (0.1 mmol, 10 mol%).

-

-

Reaction Monitoring:

-

Heat the mixture to 60°C.

-

Monitor via TLC every 30 minutes. The CsPFH will shuttle the phenoxide anion into the toluene phase as a loose ion pair

. -

Control: A parallel reaction without CsPFH will likely show <10% conversion due to the insolubility of potassium phenoxide in toluene.

-

-

Workup (Fluorous Separation):

-

Cool the reaction to room temperature.

-

Extraction: Add 5 mL of Perfluorohexane (FC-72) and 5 mL of water.

-

Agitate vigorously. The CsPFH will partition into the heavy fluorous phase (bottom layer). The inorganic salts (

, excess

-

-

Isolation:

-

Collect the middle organic layer. Dry over

and concentrate to yield the pure ether. -

Optional: The bottom fluorous layer containing CsPFH can be reused directly.

-

Data: Solvent Effect on Yield

Comparative efficiency of CsPFH vs. Standard Bases in Toluene (6h, 60°C)

| Entry | Base/Catalyst System | Solvent | Yield (%) | Notes |

| 1 | Toluene | 12% | Heterogeneous, slow | |

| 2 | Toluene | 45% | Poor solubility of | |

| 3 | Toluene | 78% | Standard PTC, difficult removal | |

| 4 | Toluene | 96% | High yield, easy separation |

Application Protocol 2: Fluorous Biphasic System (FBS) Recycling

Objective: Establishing a closed-loop system for catalyst recovery.

Workflow Logic

The economic barrier to using cesium salts is the cost of cesium. By utilizing the temperature-dependent miscibility of fluorous solvents, CsPFH can be recovered.

Figure 2: Temperature-dependent miscibility workflow. At elevated temperatures, fluorous and organic solvents often merge, allowing homogeneous catalysis. Upon cooling, they separate, trapping the catalyst in the fluorous phase.

Recycling Protocol

-

Solvent System: Use a mix of Toluene and Perfluoromethylcyclohexane (1:1).

-

Reaction: Perform the reaction at 80°C (Homogeneous).

-

Separation: Cool to 0°C. The system separates into two distinct phases.

-

Recovery: Cannulate the upper organic layer (Product). The lower fluorous layer retains >98% of the CsPFH.

-

Re-charge: Add fresh substrates directly to the fluorous phase and reheat.

Safety & Handling (PFAS Considerations)

Critical Warning: Perfluoroheptanoate is a Short-Chain PFAS (Per- and Polyfluoroalkyl Substance). While it has a shorter half-life than PFOA (C8), it is persistent in the environment.

-

Containment: All aqueous waste and fluorous solvents must be segregated into specific "Halogenated/Fluorinated Waste" containers. Do NOT dispose of down the drain.

-

Exposure: Use nitrile gloves (double gloving recommended) and work in a fume hood. Avoid dust formation of the solid salt.

-

Regulatory: Verify local regulations (EPA/REACH) regarding the synthesis and use of C7-PFAS compounds.

References

-

The Cesium Effect in Organic Synthesis

-

Source: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis."[1] Journal für Praktische Chemie.

- Context: Foundational text describing the "naked anion" theory.

-

-

Cesium Carboxyl

-

Fluorous Biphasic C

- Source: Horváth, I. T., & Rábai, J. (1994).

- Context: The seminal paper establishing the principles of fluorous phase separation for c

-

Perfluoroalkano

- Source: Furo, I. (2002). "Cesium perfluorooctanoate surfactant molecules...

- Context: Provides physical characterization of the perfluoro-chain behavior in solution, applicable to the heptano

-

Cesium Perfluoroheptanoate Substance D

Sources

- 1. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cesium perfluoroheptanoate | C7CsF13O2 | CID 2783194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public.websites.umich.edu [public.websites.umich.edu]

The "Cesium Effect": A Paradigm Shift in Nucleophilic Fluorination

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction: The Quest for Efficient Fluorination and the Rise of the Cesium Effect

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a highly sought-after element in the design of novel therapeutics and functional materials. Among the various strategies for C-F bond formation, nucleophilic fluorination stands out as a powerful and versatile method. However, the success of nucleophilic fluorination is often hampered by the poor nucleophilicity of the fluoride ion, which is a consequence of its high charge density and strong solvation.

In recent years, the "cesium effect" has emerged as a transformative concept in overcoming the challenges associated with nucleophilic fluorination. This phenomenon, primarily leveraging the unique properties of the cesium cation (Cs⁺), has led to the development of highly efficient and selective fluorination protocols. While a variety of cesium salts exist, this guide will focus on the principles and applications of the most prominent and well-understood cesium-mediated fluorination reactions, with a particular emphasis on the use of cesium fluoride (CsF).